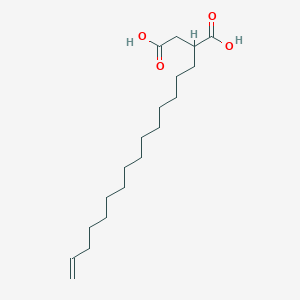

2-(Pentadec-14-EN-1-YL)butanedioic acid

Description

2-(Pentadec-14-en-1-yl)butanedioic acid is a substituted succinic acid derivative characterized by a 15-carbon unsaturated alkyl chain (pentadec-14-enyl) attached to the second carbon of the butanedioic acid backbone. This structure confers unique physicochemical properties, such as amphiphilicity due to the polar dicarboxylic acid group and the hydrophobic alkenyl chain.

Properties

CAS No. |

150240-41-8 |

|---|---|

Molecular Formula |

C19H34O4 |

Molecular Weight |

326.5 g/mol |

IUPAC Name |

2-pentadec-14-enylbutanedioic acid |

InChI |

InChI=1S/C19H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16-18(20)21/h2,17H,1,3-16H2,(H,20,21)(H,22,23) |

InChI Key |

KIEJHAIFSQMXMY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCCCCCC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentadec-14-EN-1-YL)butanedioic acid typically involves the reaction of a long-chain alkene with a butanedioic acid derivative. The reaction conditions often require the use of catalysts to facilitate the addition of the butanedioic acid moiety to the alkene. Commonly used catalysts include palladium or platinum-based catalysts under hydrogenation conditions.

Industrial Production Methods

Industrial production of 2-(Pentadec-14-EN-1-YL)butanedioic acid may involve large-scale hydrogenation processes where the alkene is reacted with butanedioic acid in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Pentadec-14-EN-1-YL)butanedioic acid undergoes various chemical reactions, including:

Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The hydrogen atoms in the hydrocarbon chain can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products

Oxidation: Epoxides, diols

Reduction: Alcohols

Substitution: Halogenated derivatives

Scientific Research Applications

2-(Pentadec-14-EN-1-YL)butanedioic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pentadec-14-EN-1-YL)butanedioic acid involves its interaction with specific molecular targets. The double bond in the hydrocarbon chain allows for various chemical modifications, which can influence its biological activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Beta-Elemolic Acid (FDB013556)

- Structure: Beta-elemolic acid (C₃₃H₅₂O₃) features a tetracyclic terpenoid core with hydroxyl and methyl substituents, distinct from the linear alkenyl chain of 2-(pentadec-14-en-1-yl)butanedioic acid .

- Functional Groups : Both compounds contain carboxylic acid groups, but beta-elemolic acid’s complex ring system enhances lipophilicity, whereas the target compound’s linear chain may improve membrane permeability.

5-Amino-2-(hydroxymethyl)-6-methyloxane-3,4-diol (FDB015634)

- Structure: This cyclic ether derivative (C₈H₁₅NO₅) lacks the alkenyl and dicarboxylic acid groups of the target compound, highlighting divergent synthetic and functional priorities .

- Reactivity: The amino and hydroxyl groups in FDB015634 favor hydrogen bonding, contrasting with the hydrophobic interactions dominant in 2-(pentadec-14-en-1-yl)butanedioic acid.

Pentadienoic Acid (PDA)

- Structure: PDA (C₅H₆O₂) is a short-chain dienoic acid, structurally simpler than the target compound’s elongated alkenyl-succinic acid hybrid .

- Thermal Stability : The conjugated double bonds in PDA enhance stability under oxidative conditions, whereas the isolated double bond in 2-(pentadec-14-en-1-yl)butanedioic acid may render it more prone to isomerization.

Comparative Data Table

Research Findings and Gaps

- Synthetic Challenges : The alkenyl chain in 2-(pentadec-14-en-1-yl)butanedioic acid requires precise regioselective synthesis, unlike beta-elemolic acid’s biosynthetic pathways .

- Biological Activity: No direct studies on the target compound’s bioactivity were found, though its structural resemblance to fatty acid derivatives suggests possible roles in lipid metabolism or membrane dynamics.

- Thermodynamic Data : Melting points and logP values are absent in the provided evidence, necessitating experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.